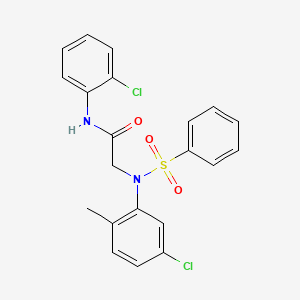![molecular formula C15H8Cl2N4O3S B6038442 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of enzymes and has been studied extensively for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde involves the inhibition of enzymes, particularly thymidine phosphorylase and acetylcholinesterase. Thymidine phosphorylase is involved in the regulation of angiogenesis, and its inhibition can lead to the suppression of tumor growth. Acetylcholinesterase is involved in the nervous system of insects, and its inhibition can lead to paralysis and death of insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing angiogenesis. Additionally, 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde has been shown to have insecticidal properties by causing paralysis and death of insects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde in lab experiments include its potent inhibitory effects on enzymes, its potential anti-cancer and insecticidal properties, and its well-established synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential use of this compound as an insecticide.
3. Development of new derivatives of this compound with improved anti-cancer and insecticidal properties.
4. Investigation of the potential use of this compound in other fields, such as agriculture and veterinary medicine.
5. Studies to determine the mechanism of action of this compound on other enzymes and biological processes.
In conclusion, 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the safety and efficacy of this compound and to explore its potential use in other fields.
Synthesis Methods
The synthesis of 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with nitric acid to yield the final product. This synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde has been extensively studied for its potential applications in various fields. This compound is a potent inhibitor of enzymes, particularly thymidine phosphorylase, which is involved in the regulation of angiogenesis. Therefore, this compound has been investigated for its potential anti-cancer properties. Additionally, 4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde has been studied for its potential use as an insecticide due to its ability to inhibit acetylcholinesterase, an enzyme involved in the nervous system of insects.
properties
IUPAC Name |
4-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-9-2-3-10(11(17)6-9)14-18-15(20-19-14)25-13-4-1-8(7-22)5-12(13)21(23)24/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMHPSQPBRRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
![3-{[(2-iodophenyl)amino]methyl}-5-pyridin-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6038364.png)
![N-{2-methyl-1-[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6038367.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)
![(3-isopropoxyphenyl)(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6038395.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-4-(2-methylphenyl)piperazine](/img/structure/B6038410.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B6038440.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)

![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)